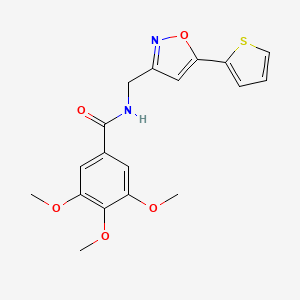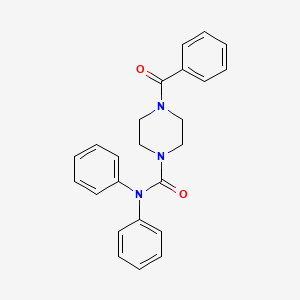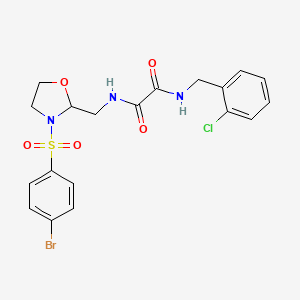
(E)-3-(2-(4-chlorobenzylidene)hydrazinyl)-6-(1H-imidazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-3-(2-(4-chlorobenzylidene)hydrazinyl)-6-(1H-imidazol-1-yl)pyridazine” is a chemical compound with the molecular formula C14H11ClN6 . It is one of the imidazole derivatives .
Synthesis Analysis
This compound can be synthesized via one-pot three-component reactions of 1-[2-(furan-2-ylmethylene)hydrazinylmethyl]-1H-imidazole and other imidazole derivatives by the Mannich base method in the presence of Cu(II) catalysis .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazine ring, an imidazole ring, and a hydrazinyl group. The molecular weight is approximately 298.73 Da .Chemical Reactions Analysis
The compound is synthesized through a series of reactions involving Cu(II) catalysis. The synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, mass spectra, and elemental analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Structural Characterization : The compound of interest, a pyridazine analog, has been synthesized and characterized using various techniques. The process involves treating specific precursor compounds in dry conditions, followed by heating to achieve the desired compound. The final structure was confirmed through spectroscopic techniques like IR, NMR, LC-MS, and XRD. These methods help understand the molecular structure and properties of such compounds, which is vital in medicinal chemistry due to their pharmaceutical significance (Sallam et al., 2021).
Applications in Medicinal Chemistry
- Heterocyclic Nitrofurfural Hydrazones for Antitrypanosomal Activity : Hydrazine derivatives of various heterocycles, including pyridazine, have been synthesized and evaluated for their activity against Trypanosoma cruzi. These compounds have shown promise in increasing the survival time of mice with terminal infections, indicating their potential use in treating diseases like Chagas disease (Novinsion et al., 1976).
Synthesis of Novel Derivatives for Biological Activity
Development of Novel Derivatives with Antimicrobial Activity : Research into pyridazine derivatives includes the creation of new heterocyclic systems like thiazolidine, phthalazine, and pyrazolo, with a focus on their antimicrobial activity. This study demonstrates the versatility of pyridazine in synthesizing compounds with potential biological applications (Kandile et al., 2010).
Synthesis of Imidazolyl Schiff Bases, Triazoles, and Azetidinones : Benzylidenehydrazinyl imidazoles derived from pyridazine have been synthesized and evaluated for their molecular properties and antimicrobial activity. These compounds exhibit significant antibacterial and antifungal properties, demonstrating the potential of pyridazine derivatives in pharmaceutical applications (Rekha et al., 2019).
Other Research Applications
- Fluorescent Probe Development for Hydrazine Detection : Pyridazine derivatives have been used to develop new sensors for detecting hydrazine. These compounds can undergo specific reactions leading to a change in fluorescence, highlighting their utility in chemical sensing applications (Li et al., 2018).
Eigenschaften
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-6-imidazol-1-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6/c15-12-3-1-11(2-4-12)9-17-18-13-5-6-14(20-19-13)21-8-7-16-10-21/h1-10H,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADSZPWCMNHALU-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NN=C(C=C2)N3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NN=C(C=C2)N3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate](/img/structure/B2557549.png)



![Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2557554.png)
![(E)-2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2557555.png)


![5-Ethyl-4-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2557559.png)

![5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2557562.png)
![8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2557565.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2557568.png)

